1,5,15-Tri-O-methylmorindol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQUHAJKODII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Novel Anthraquinone Derivative

In the vast and intricate world of natural products, anthraquinones stand out for their rich chemical diversity and broad spectrum of biological activities. Among these, morindone, a constituent of the medicinal plant Morinda citrifolia (Noni), has long been a subject of scientific inquiry. This guide, however, delves into a less-explored derivative: 1,5,15-Tri-O-methylmorindol. As a methylated analogue of morindone, this compound presents a unique profile of physicochemical properties and pharmacological potential. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its chemical characteristics, plausible synthetic routes, methodologies for biological evaluation, and a forward-looking perspective on its therapeutic applications. Our approach is grounded in established scientific principles, drawing parallels from closely related compounds to illuminate the path for future investigation into this promising molecule.

Core Compound Identity and Physicochemical Profile

1,5,15-Tri-O-methylmorindol is a synthetically modified or naturally occurring anthraquinone, characterized by the methylation of the hydroxyl groups of morindone. This structural alteration is anticipated to significantly influence its solubility, bioavailability, and interaction with biological targets.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | [1] |

| Synonyms | 6-hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone | [1] |

| CAS Number | 942609-65-6 | [2][3] |

| Molecular Formula | C₁₈H₁₆O₆ | [2] |

| Molecular Weight | 328.3 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | |

| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and ethanol |

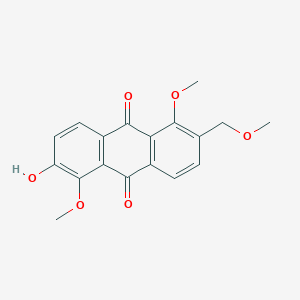

Structural Diagram:

Caption: Chemical structure of 1,5,15-Tri-O-methylmorindol.

Synthesis and Characterization

While 1,5,15-Tri-O-methylmorindol can be isolated from natural sources like Morinda citrifolia, its low abundance necessitates efficient synthetic methods for obtaining research quantities. A plausible and scalable approach involves the direct methylation of morindone.

Proposed Synthetic Protocol: Methylation of Morindone

This protocol is a proposed method based on standard methylation techniques for phenolic compounds. Optimization of reaction conditions, including temperature, time, and stoichiometry, is recommended for achieving high yields.

Materials:

-

Morindone (starting material)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve morindone in anhydrous acetone. Add anhydrous potassium carbonate in excess.

-

Methylation: To the stirring suspension, add dimethyl sulfate dropwise at room temperature.[4][5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,5,15-Tri-O-methylmorindol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation.[6][7][8][9] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy and methoxymethyl protons. The ¹³C NMR would confirm the number of unique carbons in the anthraquinone core and the methyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl (C=O) stretching of the quinone system and the C-O stretching of the ether linkages.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Biological Activities and Mechanisms of Action

The methylation of morindone is anticipated to modulate its biological activity. The following sections outline the expected activities and the underlying mechanisms, drawing parallels with related anthraquinones.

Antioxidant Activity

Mechanism: Anthraquinones are known to possess antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.[11] The phenolic hydroxyl groups are key to this activity. While methylation removes some of these reactive sites, the overall electron-rich aromatic system can still participate in redox reactions, donating electrons to neutralize reactive oxygen species (ROS).

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., methanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

Mechanism: The antimicrobial action of anthraquinones is multifaceted and can involve the disruption of the bacterial cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[12][13][14] The lipophilicity of the methylated derivative may enhance its ability to penetrate bacterial cell membranes.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]

-

Assay Setup: In a 96-well plate, perform a serial two-fold dilution of 1,5,15-Tri-O-methylmorindol in a suitable broth medium.[16][17][18][19]

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity and TRAIL Sensitization

A key area of interest is the potential of 1,5,15-Tri-O-methylmorindol to act as a cytotoxic agent, particularly in sensitizing cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Mechanism: TRAIL induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. However, many cancer cells develop resistance to TRAIL-mediated apoptosis.[20] Sensitizing agents can overcome this resistance by modulating key signaling pathways. Anthraquinones have been shown to induce apoptosis through various mechanisms, including the activation of caspases and targeting signaling pathways like p53.[21] 1,5,15-Tri-O-methylmorindol may enhance TRAIL-induced apoptosis by upregulating the expression of death receptors or downregulating anti-apoptotic proteins.

Caption: Proposed mechanism of TRAIL sensitization by 1,5,15-Tri-O-methylmorindol.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a suitable cancer cell line (e.g., Jurkat T cells) in appropriate media.[1][22][23][24][25][26]

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.[27][28]

-

Treatment: Treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol, alone and in combination with a sub-lethal dose of TRAIL.[29] Include appropriate controls (untreated cells, cells treated with TRAIL alone).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Toxicology and Safety Considerations

The toxicological profile of 1,5,15-Tri-O-methylmorindol has not been extensively studied. However, data on the parent compound, anthraquinone, provides some guidance.

General Anthraquinone Toxicity: Studies on anthraquinone have indicated potential for toxicity, with some evidence of carcinogenicity in animal models at high doses.[30][31][32][33][34] The primary target organs appear to be the kidney, bladder, and liver.

Methylated Anthraquinones: The methylation of anthraquinones can alter their metabolic fate and toxicity. It is crucial to conduct thorough toxicological assessments of 1,5,15-Tri-O-methylmorindol.

Proposed Initial Toxicity Screens:

-

In Vitro Cytotoxicity: Assess the cytotoxicity against normal, non-cancerous cell lines to determine its therapeutic index.

-

Acute Oral Toxicity: An in vivo study in a rodent model (e.g., rats) to determine the LD₅₀ and identify any immediate adverse effects.[30][31][32][33]

Future Directions and Conclusion

1,5,15-Tri-O-methylmorindol represents a compelling, yet understudied, derivative of a well-known natural product. The insights provided in this guide, based on established chemical and biological principles, are intended to catalyze further research into its potential as a therapeutic agent.

Key areas for future investigation include:

-

Optimization of Synthesis: Development of a high-yield, scalable synthetic process.

-

Elucidation of Mechanisms: Detailed studies to unravel the precise molecular mechanisms underlying its antioxidant, antimicrobial, and cytotoxic effects.

-

In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.

-

Comprehensive Toxicological Profiling: In-depth safety and toxicity studies to support potential clinical development.

References

-

PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

Siddiqui, B. S., et al. (2007). New anthraquinones from the stem of Morinda citrifolia Linn. ResearchGate. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

-

Pottella, S., et al. (2022). Evaluation of Cytotoxicity and Acute Oral Toxicity of Two Anthraquinones. Toxicology International, 27(3&4). Retrieved from [Link]

- Zheng, X., et al. (2023). Metabolomics reveals antioxidant and antifungal functions of flavonoids in the early stage wounded potato tubers. Postharvest Biology and Technology, 206, 112569.

- Wang, J., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 709549.

- Shami, A. M. (2015). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae).

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

- da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

-

National Toxicology Program. (2005). NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies). Retrieved from [Link]

- Wajant, H. (2019).

-

National Center for Biotechnology Information. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. Retrieved from [Link]

- Kricheldorf, H. R., & Fehrle, M. (1974). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Die Makromolekulare Chemie, 175(11), 3075-3094.

- Kim, S. A., et al. (2018). Antimicrobial effect against oral bacteria on bioactive compounds in a high-pressure enzymatic Prunus mume extract. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 437-444.

- Zhang, J., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 709549.

-

ResearchGate. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2021). Isolation and identification of Anthraquinones from the roots of Morinda Morindoides (Rubiaceae). Retrieved from [Link]

- Chen, W. J., & Lin, J. K. (2004). Induction of G1 arrest and apoptosis in human jurkat T cells by pentagalloylglucose through inhibiting proteasome activity and elevating p27Kip1, p21Cip1/WAF1, and Bax proteins. Journal of Biological Chemistry, 279(14), 13496-13505.

- Liu, X., et al. (2022). Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. International Journal of Environmental Research and Public Health, 19(16), 10413.

- West, B. J., et al. (2011). Anthraquinone Content in Noni (Morinda citrifolia L.). Food and Nutrition Sciences, 2(8), 883-887.

- Sam, K. K., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLoS One, 17(7), e0270970.

- Li, Y., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 12(10), 1698-1714.

- Wang, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. RSC Advances, 14(49), 35851-35861.

- Rodríguez-Melcón, C., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 10(11), 1321.

-

MDPI. (2022). Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. Retrieved from [Link]

- Kählig, H., et al. (2001). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 39(8), 482-486.

-

ResearchGate. (n.d.). MTT assay for the detection of metabolically active Jurkat cells. Retrieved from [Link]

- Du, J., et al. (2000). Methylglyoxal induces apoptosis in Jurkat leukemia T cells by activating c-Jun N-terminal kinase. Journal of Cellular Biochemistry, 77(2), 333-344.

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

- Kumar, D., et al. (2017). Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract. Journal of Ethnopharmacology, 212, 10-17.

- Li, D., et al. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. Journal of Traditional Chinese Medical Sciences, 11(1), 100-111.

-

ResearchGate. (2007). New anthraquinones from the stem of Morinda citrifolia Linn. Retrieved from [Link]

-

PubMed. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

-

Toxicology International. (2022). Evaluation of Cytotoxicity and Acute Oral Toxicity of Two Anthraquinones. Retrieved from [Link]

-

MDPI. (2020). The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. Retrieved from [Link]

-

Frontiers. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

- Zhao, D., et al. (2015). Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia. Journal of Experimental Botany, 66(15), 4651-4663.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Protocols.io. (2025). MTT Assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptomic Analysis of the Combined Effects of Methyl Jasmonate and Wounding on Flavonoid and Anthraquinone Biosynthesis in Senna tora | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idexx.dk [idexx.dk]

- 18. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.com [idexx.com]

- 20. Improving TRAIL-induced apoptosis in cancers by interfering with histone modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of G1 arrest and apoptosis in human jurkat T cells by pentagalloylglucose through inhibiting proteasome activity and elevating p27Kip1, p21Cip1/WAF1, and Bax proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methylglyoxal induces apoptosis in Jurkat leukemia T cells by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract - PMC [pmc.ncbi.nlm.nih.gov]

- 27. atcc.org [atcc.org]

- 28. MTT Assay [protocols.io]

- 29. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 30. researchgate.net [researchgate.net]

- 31. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. informaticsjournals.co.in [informaticsjournals.co.in]

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol: Structure, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone isolated from the plant Morinda citrifolia. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, and known biological activities. Particular focus is given to its potential as a chemosensitizing agent that enhances TRAIL-induced apoptosis in cancer cells. This guide synthesizes publicly available data with field-proven methodologies for isolation, characterization, and bioactivity assessment, offering a foundational resource for future research and development initiatives involving this compound.

Section 1: Introduction to Anthraquinones from Morinda citrifolia

Morinda citrifolia L., commonly known as Noni, is a plant belonging to the Rubiaceae family and is a well-documented source of a diverse array of bioactive phytochemicals.[1][2] For centuries, various parts of the plant have been used in traditional medicine to treat a range of ailments.[2][3] Modern phytochemical analysis has revealed that the roots, leaves, and fruits of M. citrifolia are rich in secondary metabolites, with anthraquinones being one of the most prominent and pharmacologically significant classes.[2][4]

Anthraquinones are aromatic compounds built on a 9,10-dioxoanthracene core.[5] This scaffold is prevalent in plants and fungi and is responsible for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5] Within M. citrifolia, compounds such as morindone, damnacanthal, and rubiadin have been extensively studied.[4][6] 1,5,15-Tri-O-methylmorindol is a more recently identified derivative within this family, distinguished by its specific methylation pattern.[7] While many anthraquinones exhibit direct cytotoxicity, the primary interest in 1,5,15-Tri-O-methylmorindol stems from its ability to sensitize cancer cells to other therapeutic agents, representing a nuanced and potentially valuable mechanism in oncology drug development.[7]

Section 2: Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical and pharmacological investigation. 1,5,15-Tri-O-methylmorindol is systematically named based on the IUPAC convention, though it is often referred to by its common name in literature.

Table 1: Compound Identification

| Identifier | Value |

| Common Name | 1,5,15-Tri-O-methylmorindol |

| IUPAC Name | 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione[8] |

| Synonyms | 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone[8] |

| CAS Number | 942609-65-6[1][8][9][10] |

| Molecular Formula | C₁₈H₁₆O₆[1][8][9][10] |

| Molecular Weight | 328.3 g/mol [1][8][9] |

| SMILES | COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC[1][8] |

Structural Elucidation: The structure of 1,5,15-Tri-O-methylmorindol is based on the tricyclic anthraquinone core. The numbering follows standard chemical convention for anthracene. The name "1,5,15-Tri-O-methylmorindol" is derived from its parent compound, morindone (1,2,5-trihydroxy-6-methylanthraquinone). The "1,5" refers to methylation of the hydroxyl groups at positions 1 and 5. The "15" is a non-standard designator referring to the methylation of the hydroxyl group that would be formed from the hydroxymethyl group at position 2 of a morindol-like structure, resulting in a methoxymethyl (-CH₂OCH₃) substituent. The more precise IUPAC name clarifies this arrangement.

Section 3: Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both experimental and physiological systems, influencing everything from solubility to bioavailability. While extensive experimental data for 1,5,15-Tri-O-methylmorindol is not widely published, computational predictions provide valuable initial insights.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 328.3 g/mol | PubChem[8] |

| XLogP3-AA (LogP) | 2.1 | PubChem[8] |

| Hydrogen Bond Donor Count | 1 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[8] |

| Rotatable Bond Count | 4 | PubChem[8] |

| Polar Surface Area | 82.1 Ų | PubChem[8] |

Solubility and Purity: Based on its structure, 1,5,15-Tri-O-methylmorindol is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform. Its moderate LogP value suggests limited solubility in aqueous solutions. When sourced as a reference standard for research, it is typically available at a purity of >98%.[9]

Section 4: Spectroscopic Characterization Workflow

Confirmation of the identity and purity of 1,5,15-Tri-O-methylmorindol is achieved through a combination of standard spectroscopic techniques. The following workflow outlines the necessary steps for a researcher to validate a sample.

Caption: Standard workflow for the spectroscopic confirmation of 1,5,15-Tri-O-methylmorindol.

-

Mass Spectrometry (MS): Using Electrospray Ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 329.1 or the deprotonated molecule [M-H]⁻ at m/z 327.1, confirming the correct molecular mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for aromatic protons, three sharp singlets for the three methoxy groups (-OCH₃), and characteristic coupled signals for the methoxymethyl (-CH₂-O-CH₃) moiety. A signal for the single phenolic hydroxyl proton will also be present.

-

¹³C NMR: The spectrum will show 18 distinct carbon signals, including those for the carbonyl carbons of the quinone system, aromatic carbons, and the aliphatic carbons of the methyl groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will display characteristic absorption bands for key functional groups: a broad O-H stretch for the hydroxyl group, sharp C-H stretches for the methyl and aromatic groups, strong C=O stretches for the quinone carbonyls, and C-O stretches for the ether and phenol functionalities.

Section 5: Biological Activity and Mechanism of Action

The most significant reported biological activity of 1,5,15-Tri-O-methylmorindol is its role as a chemosensitizer.[7]

Primary Finding: Sensitization to TRAIL-Induced Apoptosis Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells. However, many cancer types develop resistance to TRAIL. Research has shown that while 1,5,15-Tri-O-methylmorindol (at 25 µg/mL) does not exhibit significant cytotoxicity on its own against the human T-cell leukemia cell line Jurkat, it dramatically enhances cell death when combined with TRAIL.[7] In combination with 0.5-1.5 µg/mL of TRAIL, the compound demonstrates a potent cytotoxic effect, with an IC₅₀ value between 14.5-15.0 µg/mL.[7]

This finding suggests that 1,5,15-Tri-O-methylmorindol may act by overcoming intrinsic or acquired TRAIL resistance in cancer cells, a mechanism of high therapeutic interest.

Caption: Proposed mechanism of TRAIL sensitization by 1,5,15-Tri-O-methylmorindol.

Insights from Related Anthraquinones: The parent compound, morindone, has demonstrated antiproliferative activity against colorectal cancer cell lines.[5] Molecular docking studies suggest that morindone has a high binding affinity for KRAS (-8.5 kcal/mol), a critical oncogene that is frequently mutated in cancer.[5][11] This interaction provides a plausible mechanism for the anticancer effects of related anthraquinones and suggests that 1,5,15-Tri-O-methylmorindol could have additional molecular targets worthy of investigation.

Section 6: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the isolation and functional assessment of 1,5,15-Tri-O-methylmorindol.

Protocol: Isolation and Purification from M. citrifolia Leaves

This protocol is a representative method based on standard phytochemical techniques for isolating anthraquinones.[2][6]

-

Preparation of Plant Material:

-

Collect fresh leaves of M. citrifolia.

-

Air-dry the leaves in the shade for 7-10 days until brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaf material (e.g., 1 kg) in 95% methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Rationale: Methanol is an effective solvent for extracting a wide range of polar and moderately non-polar compounds, including anthraquinones.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate.

-

Collect the chloroform and ethyl acetate fractions, as anthraquinones are expected to partition into these medium-polarity solvents.

-

-

Chromatographic Separation:

-

Subject the active fraction (e.g., chloroform fraction) to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 366 nm).

-

-

Final Purification:

-

Pool fractions containing the target compound and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column for final purification.

-

Self-Validation: The purity of the isolated compound must be ≥98% as determined by analytical HPLC. The final identity must be confirmed via MS and NMR as described in Section 4.

-

Protocol: In Vitro Assay for TRAIL Sensitization

This protocol details a cell-based assay to quantify the synergistic cytotoxic effect of 1,5,15-Tri-O-methylmorindol with TRAIL.[7]

-

Cell Culture:

-

Culture Jurkat (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Seeding:

-

Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

-

-

Compound and TRAIL Treatment:

-

Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in DMSO.

-

Create serial dilutions of the compound and recombinant human TRAIL in culture medium.

-

Treat cells with:

-

Vehicle control (DMSO).

-

TRAIL alone (e.g., 0.5, 1.0, 1.5 µg/mL).

-

1,5,15-Tri-O-methylmorindol alone (e.g., up to 25 µg/mL).

-

Combination of a fixed concentration of TRAIL with varying concentrations of the compound.

-

-

-

Incubation:

-

Incubate the treated plates for 24-48 hours.

-

-

Cell Viability Assessment:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Rationale: The MTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot dose-response curves and determine the IC₅₀ values using non-linear regression analysis (e.g., using GraphPad Prism software). Analyze the synergy using methods such as the Chou-Talalay combination index.

-

Section 7: Conclusion and Future Directions

1,5,15-Tri-O-methylmorindol is a distinct anthraquinone from Morinda citrifolia with a compelling profile as a potential therapeutic agent. While its intrinsic cytotoxicity appears low, its ability to sensitize leukemia cells to TRAIL-induced apoptosis is of significant interest. This positions the compound not as a conventional cytotoxic drug, but as an adjuvant or combination therapy agent that could restore or enhance the efficacy of targeted biological therapies.

Future research should focus on:

-

Mechanism of Sensitization: Elucidating the precise molecular mechanism by which it overcomes TRAIL resistance (e.g., upregulation of death receptors, downregulation of anti-apoptotic proteins like c-FLIP or Bcl-2).

-

Broad Applicability: Screening against a wider panel of cancer cell lines, including solid tumors known for TRAIL resistance.

-

In Vivo Efficacy: Validating the observed in vitro synergy in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs to identify key structural features required for the TRAIL-sensitizing activity and to optimize potency.

This technical guide provides a solid foundation for researchers to pursue these next steps in the evaluation of 1,5,15-Tri-O-methylmorindol as a novel candidate in oncology drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

-

Abu, N., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE. Retrieved from [Link]

-

Wang, Y., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. MDPI. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

-

Dussossoy, E., et al. (2016). Anthraquinone Content in Noni (Morinda citrifolia L.). Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Morindone. Retrieved from [Link]

-

PLOS One Journals. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. Retrieved from [Link]

-

Shami, A. M. (2015). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). Annals of Chromatography and Separation Techniques. Retrieved from [Link]

-

Shami, A. M., et al. (2018). Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

-

ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. JSM Central || Article Info [jsmcentral.org]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morindone - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone | C18H16O6 | CID 16203753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. realgenelabs.com [realgenelabs.com]

- 10. 1,5,15-Tri-O-methylmorindol [P09625] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 11. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Natural Sourcing of 1,5,15-Tri-O-methylmorindol

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Novel Anthraquinone

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone that has garnered interest within the scientific community. As a methylated derivative of morindol, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sourcing, isolation, characterization, and biosynthesis of 1,5,15-Tri-O-methylmorindol, with a focus on its primary botanical origin, Morinda citrifolia. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to harness this promising phytochemical.

Section 1: The Botanical Repository - Morinda citrifolia

1,5,15-Tri-O-methylmorindol is a secondary metabolite found in plants of the Rubiaceae family, with Morinda citrifolia L., commonly known as noni, being a principal source.[1][2] This plant has a long history of use in traditional medicine, and its rich phytochemical profile has been the subject of extensive scientific investigation.[3][4] Anthraquinones, including 1,5,15-Tri-O-methylmorindol, are key constituents of Morinda citrifolia, contributing to its bioactivity.[3] The compound has been identified in various parts of the plant, including the leaves and fruits.[3]

Table 1: Chemical and Physical Properties of 1,5,15-Tri-O-methylmorindol

| Property | Value |

| Chemical Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.3 g/mol |

| CAS Number | 942609-65-6 |

| Class | Anthraquinone |

| Natural Source | Morinda citrifolia (Noni) |

Section 2: Isolation and Purification Protocol

The isolation of 1,5,15-Tri-O-methylmorindol from Morinda citrifolia involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of anthraquinones from this plant genus.[3][5]

Part 1: Extraction of Crude Anthraquinone Fraction

This initial phase aims to liberate the anthraquinones from the plant matrix. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of interfering compounds.

Step-by-Step Methodology:

-

Plant Material Preparation:

-

Collect fresh, healthy leaves or fruits of Morinda citrifolia.

-

Wash the plant material thoroughly with distilled water to remove any surface contaminants.

-

Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to a constant weight. Overheating should be avoided to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Rationale: A polar solvent like methanol is effective in extracting a broad range of phytochemicals, including anthraquinone glycosides.

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v ratio) for 24-48 hours at room temperature with occasional agitation.

-

Alternatively, for a more exhaustive extraction, perform Soxhlet extraction with methanol for 6-8 hours.

-

-

Acid Hydrolysis:

-

Rationale: Anthraquinones often exist as glycosides in the plant. Acid hydrolysis cleaves the sugar moieties to yield the aglycones, which are generally less polar and easier to isolate.

-

Concentrate the methanolic extract under reduced pressure.

-

Resuspend the concentrated extract in an aqueous solution and acidify with a strong acid (e.g., 2N HCl) to a pH of 2-3.

-

Heat the acidified extract at 80-90°C for 2-3 hours to facilitate hydrolysis.

-

-

Liquid-Liquid Partitioning:

-

Rationale: This step separates the less polar anthraquinone aglycones from the more polar aqueous phase.

-

After cooling, partition the hydrolyzed extract with a non-polar solvent such as chloroform or ethyl acetate.

-

Repeat the partitioning process three times to ensure complete extraction of the aglycones into the organic phase.

-

Combine the organic fractions and wash with distilled water to remove any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude anthraquinone extract.

-

Part 2: Chromatographic Purification

The crude extract is a complex mixture of various anthraquinones and other phytochemicals. Column chromatography is employed for the separation and purification of the target compound.

Step-by-Step Methodology:

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of compounds with moderate polarity like anthraquinones.

-

Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves hexane, ethyl acetate, and methanol.

-

Begin with 100% hexane to elute non-polar compounds.

-

Gradually increase the proportion of ethyl acetate in hexane (e.g., 9:1, 8:2, 1:1) to elute compounds of increasing polarity.

-

Finally, use methanol to elute highly polar compounds.

-

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Rationale: TLC allows for rapid visualization and differentiation of the separated compounds in the collected fractions.

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating) that can produce a characteristic color for anthraquinones.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Rationale: For final purification to achieve high purity, preparative HPLC is the method of choice.

-

A C18 column is typically used for reverse-phase separation.

-

The mobile phase usually consists of a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

-

Monitor the elution using a UV detector at a wavelength where anthraquinones show strong absorbance (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to 1,5,15-Tri-O-methylmorindol.

-

Section 3: Structural Elucidation and Characterization

Once isolated, the identity and purity of 1,5,15-Tri-O-methylmorindol are confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is used to assess the purity of the isolated compound and for quantitative analysis.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the compound, which is characteristic for the anthraquinone chromophore.

-

Expected Outcome: A single, sharp peak at a specific retention time indicates a high degree of purity.

-

Mass Spectrometry (MS)

-

Principle: MS provides information about the molecular weight and elemental composition of the compound.

-

Methodology:

-

Electrospray ionization (ESI) is a common technique for the analysis of natural products.

-

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

-

-

Expected Outcome: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 1,5,15-Tri-O-methylmorindol (328.3 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of a molecule.

-

Methodology:

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR provides information on the number and environment of protons.

-

¹³C NMR provides information on the number and type of carbon atoms.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.

-

-

Expected Spectral Data (Hypothetical, based on structure):

-

¹H NMR: Signals corresponding to aromatic protons, methoxy groups, and a methylene group. The chemical shifts and coupling constants would be specific to the substitution pattern of the anthraquinone core.

-

¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the methyl and methylene groups.

-

Section 4: Biosynthesis of 1,5,15-Tri-O-methylmorindol

The biosynthesis of 1,5,15-Tri-O-methylmorindol in Morinda citrifolia follows the well-established pathway for anthraquinones in the Rubiaceae family, which is the chorismate/o-succinylbenzoic acid pathway.[6]

-

Formation of the Anthraquinone Core: The pathway begins with chorismic acid, derived from the shikimate pathway, and isopentenyl pyrophosphate (IPP), from the methylerythritol phosphate (MEP) pathway. These precursors undergo a series of enzymatic reactions to form the tricyclic anthraquinone skeleton.

-

Hydroxylation and Methylation: The core anthraquinone structure is then modified by a series of tailoring enzymes.

-

Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the aromatic rings.

-

O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases catalyze the transfer of methyl groups to the hydroxyl moieties. The formation of 1,5,15-Tri-O-methylmorindol involves at least three specific methylation steps. The regioselectivity of these enzymes determines the final methylation pattern of the morindol backbone.

-

Section 5: Quantitative Analysis

For drug development and quality control purposes, accurate quantification of 1,5,15-Tri-O-methylmorindol in plant extracts and final products is essential. A validated HPLC-UV or HPLC-MS method is recommended for this purpose.

Table 2: Key Parameters for a Validated HPLC Quantitative Method

| Parameter | Description |

| Linearity | A calibration curve should be established with a certified reference standard of 1,5,15-Tri-O-methylmorindol to demonstrate a linear relationship between concentration and peak area. |

| Accuracy | Determined by spike and recovery experiments at different concentration levels. |

| Precision | Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

While specific quantitative data for 1,5,15-Tri-O-methylmorindol is not widely available in the literature, a study on the related compound 5,15-dimethylmorindol found its concentration in noni fruit puree to be in the range of 0.186 to 0.202 µg/mL and in noni leaf infusion to be between 5.82 to 20.93 ng/mL.[7] This suggests that the concentration of methylated anthraquinones can vary significantly between different parts of the plant and preparations.

Conclusion and Future Perspectives

1,5,15-Tri-O-methylmorindol represents a compelling target for natural product research and development. Its primary source, Morinda citrifolia, is a well-studied medicinal plant, providing a solid foundation for its sustainable sourcing. The methodologies outlined in this guide for its isolation, characterization, and quantification offer a robust framework for researchers.

Future research should focus on optimizing the isolation protocol to improve yield and purity. Furthermore, a detailed investigation into the specific O-methyltransferases involved in its biosynthesis could open avenues for biotechnological production through metabolic engineering. As the pharmacological profile of 1,5,15-Tri-O-methylmorindol is further elucidated, the demand for a reliable and scalable source of this compound is expected to grow, making the information presented in this guide increasingly valuable.

References

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). MDPI. Retrieved from [Link]

-

Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). (2015). JSM Central. Retrieved from [Link]

-

Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves. (2009). ResearchGate. Retrieved from [Link]

-

6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. (n.d.). PubChem. Retrieved from [Link]

-

Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn. (n.d.). ResearchGate. Retrieved from [Link]

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). ResearchGate. Retrieved from [Link]

-

Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury. (2024). PubMed. Retrieved from [Link]

-

Identification of TLC Markers and Quantification by HPLC-MS of Various Constituents in Noni Fruit Powder and Commercial Noni-Derived Products. (n.d.). GFoRSS. Retrieved from [Link]

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). Semantic Scholar. Retrieved from [Link]

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). PubMed. Retrieved from [Link]

-

15N NMR Spectroscopy in Structural Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation, identification and biosynthesis of anthraquinones in cell suspension cultures of Morinda citrifolia. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical constituents of Morinda citrifolia fruits inhibit copper-induced low-density lipoprotein oxidation. (2004). PubMed. Retrieved from [Link]

-

Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (n.d.). SciSpace. Retrieved from [Link]

-

(PDF) 15N NMR Spectroscopy in Structural Analysis. (n.d.). ResearchGate. Retrieved from [Link]

- Morinda citrifolia and iridoid based formulations. (n.d.). Google Patents.

Sources

- 1. ijarbs.com [ijarbs.com]

- 2. biosynth.com [biosynth.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical constituents of Morinda citrifolia fruits inhibit copper-induced low-density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol in Morinda citrifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5,15-Tri-O-methylmorindol, an anthraquinone derivative found in Morinda citrifolia (Noni). The document delves into the compound's chemical properties, biosynthetic pathway, and established methodologies for its extraction, isolation, and characterization. Furthermore, it explores the current understanding of its biological activities, with a particular focus on its potential as a cytotoxic agent, and outlines detailed experimental protocols for its analysis. This guide is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Phytochemical Landscape of Morinda citrifolia

Morinda citrifolia L., commonly known as noni, is a plant belonging to the Rubiaceae family with a long history of use in traditional medicine across the Pacific and Southeast Asia.[1] The therapeutic potential of M. citrifolia is attributed to its rich and diverse phytochemical profile, which includes iridoids, flavonoids, coumarins, and a significant class of compounds known as anthraquinones.[1][2] Anthraquinones are a major group of bioactive compounds present in various parts of the M. citrifolia plant, including the fruits, leaves, and roots.[3][4] These compounds are largely responsible for many of the plant's reported pharmacological effects, such as its anti-inflammatory, antioxidant, and anticancer properties.[2][5]

Among the numerous anthraquinones isolated from M. citrifolia, 1,5,15-Tri-O-methylmorindol stands out as a methylated derivative with emerging scientific interest.[6] This guide will provide a detailed exploration of this specific compound, from its molecular origins within the plant to its potential applications in therapeutic development.

Chemical Profile of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone characterized by the presence of three methyl ether groups attached to the core anthraquinone structure.[6]

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₆O₆ | [6] |

| Molecular Weight | 328.3 g/mol | [6] |

| CAS Number | 942609-65-6 | [6] |

| Synonyms | 1,5,15-Trimethylmorindol | [N/A] |

| Natural Source | Morinda citrifolia (Fruits, Leaves) | [7] |

Biosynthesis of Anthraquinones in Morinda citrifolia

The biosynthesis of anthraquinones in plants of the Rubiaceae family, including Morinda citrifolia, primarily follows the chorismate/o-succinylbenzoic acid (OSB) pathway.[8][9] This pathway utilizes precursors from both the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to construct the characteristic tricyclic anthraquinone skeleton.[9]

The formation of the anthraquinone core is a complex enzymatic process. Isochorismate synthase (ICS) plays a crucial regulatory role by channeling chorismate, a key intermediate from the shikimate pathway, toward anthraquinone synthesis.[5][10] While the general pathway to the anthraquinone core is established, the specific enzymatic steps leading to the diverse array of substituted anthraquinones, such as 1,5,15-Tri-O-methylmorindol, are still under investigation. The final methylation steps are catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from S-adenosylmethionine (SAM) to hydroxyl groups on the anthraquinone scaffold.[11] The specific OMTs responsible for the regiospecific methylation at the 1, 5, and 15 positions in the biosynthesis of 1,5,15-Tri-O-methylmorindol in M. citrifolia have yet to be fully characterized.

Sources

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Progress on Nutritional Properties of Noni (Morinda citrifolia L.) Fruit and Its Fermented Foods | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Cortinarius O-methyltransferases for the heterologous production of dermolutein and physcion - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of 1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone with potential pharmacological applications. Isolated from Morinda citrifolia (Noni), this secondary metabolite is a testament to the intricate biochemical machinery within plants.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biosynthetic route, key enzymatic transformations, and detailed experimental protocols for pathway elucidation and verification. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in established scientific principles.

Introduction: The Significance of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol belongs to the anthraquinone class of compounds, which are widely distributed in plants, fungi, and lichens.[4][5] In Morinda citrifolia, a plant with a long history of use in traditional medicine, these compounds are primarily found in the roots and leaves.[3][6] While the parent compound, morindol, and its derivatives have been investigated for various biological activities, the fully methylated 1,5,15-Tri-O-methylmorindol presents a unique structure that warrants a deeper understanding of its formation.[1] The presence of three methyl groups significantly alters its physicochemical properties, potentially impacting its bioavailability and bioactivity. A thorough understanding of its biosynthesis is paramount for several reasons:

-

Metabolic Engineering: Knowledge of the biosynthetic pathway and the involved enzymes opens the door to metabolic engineering approaches for enhanced production in plants or heterologous systems.

-

Drug Discovery: Understanding the natural synthetic route can inspire the development of novel synthetic strategies for this and related compounds.

-

Chemotaxonomy: The presence and variation of such specialized metabolites can serve as chemotaxonomic markers for plant classification and authentication.

This guide will focus on the proposed biosynthetic pathway, which is inferred from the well-established route to related anthraquinones in the Rubiaceae family, and detail the methodologies required to validate this hypothesis.

Proposed Biosynthetic Pathway of 1,5,15-Tri-O-methylmorindol

The biosynthesis of 1,5,15-Tri-O-methylmorindol is believed to follow the chorismate/o-succinylbenzoic acid pathway, a common route for the formation of anthraquinones in the Rubiaceae family.[7][8] This pathway ingeniously combines precursors from primary metabolism, specifically the shikimate and mevalonate pathways, to construct the characteristic tricyclic anthraquinone core. The final steps involve a series of methylation reactions catalyzed by O-methyltransferases (OMTs).

Formation of the Anthraquinone Scaffold

The initial steps leading to the core anthraquinone structure are conserved for a wide range of related compounds in Morinda species.

-

Chorismic Acid to o-Succinylbenzoic Acid (OSB): The pathway initiates with chorismic acid, a key branch-point metabolite from the shikimate pathway. Through a series of enzymatic reactions involving isochorismate synthase and other enzymes, chorismate is converted to o-succinylbenzoic acid.

-

Cyclization to Naphthoate Intermediate: o-Succinylbenzoic acid then undergoes cyclization and subsequent aromatization to form a naphthalenic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Prenylation and Ring Formation: The DHNA core is then prenylated using a precursor derived from the mevalonate pathway, typically dimethylallyl pyrophosphate (DMAPP). This is a critical step that ultimately leads to the formation of the third ring of the anthraquinone scaffold.

-

Formation of Morindol: Through a series of oxidations, decarboxylations, and hydroxylations, the prenylated naphthoate is converted to the core anthraquinone, morindol (1,5,6-trihydroxy-2-methylanthraquinone). The exact order and nature of these late-stage tailoring steps can vary between different anthraquinones.

The Crucial Role of O-Methyltransferases (OMTs) in the Final Tailoring Steps

The final and defining steps in the biosynthesis of 1,5,15-Tri-O-methylmorindol are a series of methylation reactions. Plant O-methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[9][10] These enzymes play a critical role in the biosynthesis of a vast array of secondary metabolites, influencing their stability, solubility, and biological activity.[11][12]

Based on the structure of 1,5,15-Tri-O-methylmorindol, we propose a three-step methylation of the morindol core, catalyzed by one or more specific OMTs:

-

First Methylation: An OMT recognizes the hydroxyl group at either the C-1, C-5, or C-15 position of morindol and transfers a methyl group from SAM. The regioselectivity of this initial methylation is a key determinant of the final product.

-

Second Methylation: A second OMT, or potentially the same enzyme with broader substrate specificity, methylates one of the remaining hydroxyl groups.

-

Final Methylation: The final methylation at the remaining hydroxyl position yields 1,5,15-Tri-O-methylmorindol.

The precise sequence of these methylation events is currently unknown and represents a key area for future research. It is plausible that a single, highly specific OMT catalyzes all three steps, or that a series of distinct OMTs with different substrate and positional preferences are involved.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from chorismic acid to 1,5,15-Tri-O-methylmorindol.

Caption: Proposed biosynthetic pathway of 1,5,15-Tri-O-methylmorindol.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific enzymes involved, a multi-faceted experimental approach is required. The following protocols provide a framework for these investigations.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the origin of the carbon skeleton of 1,5,15-Tri-O-methylmorindol from the proposed precursors.

Methodology:

-

Plant Material: Utilize sterile cell suspension cultures of Morinda citrifolia for efficient uptake of labeled precursors.[7]

-

Precursor Feeding:

-

Prepare separate feeding experiments with ¹³C-labeled or ¹⁴C-labeled precursors:

-

[U-¹³C]-Shikimic acid

-

[1,2-¹³C₂]-Acetic acid (as a precursor to the mevalonate pathway)

-

[¹³CH₃]-L-methionine (to trace the methyl groups)

-

-

Introduce the labeled precursors into the culture medium at a known concentration.

-

Incubate the cultures for a defined period (e.g., 24-72 hours) to allow for metabolism and incorporation.

-

-

Extraction and Purification:

-

Harvest the cells and perform a solvent extraction (e.g., with methanol or ethanol) to isolate the secondary metabolites.

-

Use chromatographic techniques (e.g., HPLC) to purify 1,5,15-Tri-O-methylmorindol from the crude extract.

-

-

Analysis:

-

For ¹³C-labeling: Analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C-enrichment.

-

For ¹⁴C-labeling: Use liquid scintillation counting to quantify the incorporation of radioactivity into the final product.

-

Causality: By observing the specific incorporation patterns of the labeled atoms into the structure of 1,5,15-Tri-O-methylmorindol, we can definitively trace the biosynthetic origins of its different parts, thus validating the involvement of the shikimate and mevalonate pathways, as well as the source of the methyl groups.

Identification and Characterization of O-Methyltransferases (OMTs)

Objective: To identify and functionally characterize the specific OMTs responsible for the methylation of morindol.

Methodology:

-

Transcriptome Analysis:

-

Extract RNA from Morinda citrifolia tissues known to produce 1,5,15-Tri-O-methylmorindol (e.g., leaves).

-

Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Identify candidate OMT genes based on sequence homology to known plant OMTs.

-

-

Gene Cloning and Expression:

-

Clone the full-length coding sequences of the candidate OMT genes into an expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)) and induce recombinant protein expression.

-

-

Enzyme Assays:

-

Purify the recombinant OMT proteins using affinity chromatography (e.g., Ni-NTA).

-

Perform in vitro enzyme assays using morindol and its partially methylated derivatives as substrates and SAM as the methyl donor.

-

Incubate the reaction mixture and then analyze the products by HPLC or LC-MS to identify the methylated products.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Kₘ and k꜋ₐₜ) of the active OMTs for their respective substrates to understand their efficiency and substrate preference.

-

Causality: This bottom-up approach allows for the direct testing of the function of candidate genes. By demonstrating the in vitro catalytic activity of a recombinant enzyme in converting morindol to its methylated derivatives, we can establish a direct link between a specific gene and a biosynthetic step.

Visualization of the Experimental Workflow

The following diagram outlines the workflow for identifying and characterizing the OMTs involved in 1,5,15-Tri-O-methylmorindol biosynthesis.

Caption: Experimental workflow for OMT identification and characterization.

Quantitative Data and Considerations

While specific quantitative data on the biosynthesis of 1,5,15-Tri-O-methylmorindol is not yet available in the literature, the following table outlines the type of data that should be collected during the proposed experiments.

| Experiment | Parameter to Measure | Expected Outcome/Significance |

| Isotopic Labeling | % ¹³C or ¹⁴C incorporation into 1,5,15-Tri-O-methylmorindol | High incorporation from shikimate and methionine, and lower from acetate, would support the proposed pathway. |

| Enzyme Kinetics | Kₘ (µM) for morindol and methylated intermediates | Lower Kₘ values indicate higher substrate affinity, helping to determine the preferred substrate and reaction sequence. |

| k꜋ₐₜ (s⁻¹) for each methylation step | Higher k꜋ₐₜ values indicate a faster catalytic rate. | |

| k꜋ₐₜ/Kₘ (M⁻¹s⁻¹) | Provides a measure of the overall catalytic efficiency of the OMTs. | |

| Gene Expression | Relative transcript abundance of candidate OMTs in different tissues (e.g., via qRT-PCR) | Higher expression in tissues where 1,5,15-Tri-O-methylmorindol accumulates would provide correlative evidence for the involvement of the candidate genes. |

Conclusion and Future Directions

The biosynthesis of 1,5,15-Tri-O-methylmorindol in Morinda citrifolia represents a fascinating example of the chemical diversity generated by plant secondary metabolism. This guide has outlined a plausible biosynthetic pathway, grounded in our understanding of anthraquinone formation in the Rubiaceae family, and provided a detailed roadmap for its experimental validation. The key to fully unraveling this pathway lies in the identification and characterization of the specific O-methyltransferases responsible for the final tailoring steps.

Future research should focus on:

-

In vivo gene silencing (e.g., using RNAi or CRISPR/Cas9) of the candidate OMT genes in M. citrifolia to observe the effect on the accumulation of 1,5,15-Tri-O-methylmorindol. A significant reduction in the target compound upon gene silencing would provide strong in vivo evidence of the gene's function.

-

Structural biology studies of the identified OMTs to understand the molecular basis of their substrate specificity and regioselectivity.

-

Exploration of the subcellular localization of the biosynthetic enzymes , which may exist as metabolons or be localized to specific cellular compartments.

By systematically applying the principles and protocols outlined in this guide, the scientific community can gain a comprehensive understanding of how plants produce this intriguing methylated anthraquinone, paving the way for its potential applications in medicine and biotechnology.

References

-

PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

- Kim, S. W., Jo, B. K., Jeong, J. H., Choi, S. U., & Hwang, Y. I. (2005). Induction of extracellular matrix synthesis in normal human fibroblasts by anthraquinone isolated from Morinda citrifolia (Noni) fruit. Journal of medicinal food, 8(4), 552–555.

- Leistner, E. (1973). Isolation, identification and biosynthesis of anthraquinones in cell suspension cultures of Morinda citrifolia. Phytochemistry, 12(7), 1669-1674.

- Takashima, J., Ikeda, Y., Komiyama, K., Hayashi, M., Kishida, A., & Ohsaki, A. (2007). New constituents from the leaves of Morinda citrifolia. Chemical & pharmaceutical bulletin, 55(2), 343–345.

- Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).

- Lv, L., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Molecules, 28(14), 5567.

- Phakhodee, W. (2012). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. Walailak Journal of Science and Technology (WJST), 9(3), 173-182.

- Lam, C. H., & Zheng, Y. G. (2010). Structure, function, and evolution of plant O-methyltransferases. Canadian Journal of Plant Science, 90(5), 555-566.

- Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: the key enzymes of the flavonoid secondary metabolism. Recent Advances in Phytochemistry, 32, 1-32.

- Takashima, J., Ikeda, Y., Komiyama, K., Hayashi, M., Kishida, A., & Ohsaki, A. (2007). New constituents from the leaves of Morinda citrifolia. Chemical & Pharmaceutical Bulletin, 55(2), 343-345.

- Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).

- Chen, F., et al. (2011). Enzyme-enzyme interactions in monolignol biosynthesis. Frontiers in Plant Science, 2, 73.

- Phakhodee, W. (2012). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. Walailak Journal of Science and Technology, 9(3), 173-182.

- Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. Proceedings of the National Academy of Sciences, 116(34), 17096-17104.

- Li, Y., et al. (2023). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 10(2), uhac251.

- Potterat, O., & Hamburger, M. (2007). Morinda citrifolia (Noni) fruit--phytochemistry, pharmacology, safety. Planta medica, 73(3), 191–199.

- El-Kassem, L. T. A., & El-Hagrassi, A. M. (2021). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. Marine Drugs, 19(6), 332.

- Kilgore, M. B., et al. (2021). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. Molecules, 26(11), 3296.

- Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).

- Liscombe, D. K., et al. (2005). In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. Frontiers in Plant Science, 14, 1129331.

- Deng, X., et al. (2018). Investigation of benzylisoquinoline alkaloid biosynthetic pathway and its transcriptional regulation in lotus. Plant Physiology, 177(3), 1153-1169.

- Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. The Journal of biological chemistry, 275(29), 22240–22245.

-

PubChem. (n.d.). Moroxydine. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone | C18H16O6 | CID 16203753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New constituents from the leaves of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential [mdpi.com]

- 5. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities | MDPI [mdpi.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. maxapress.com [maxapress.com]